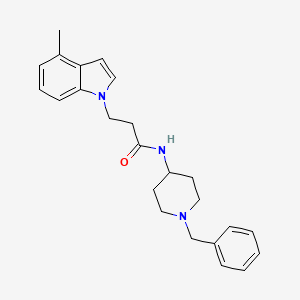

N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)propanamide

Description

N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)propanamide is a synthetic small molecule featuring a propanamide backbone linking two pharmacophoric groups:

- Benzylpiperidine moiety: A common structural element in central nervous system (CNS)-targeting compounds, often associated with receptor binding (e.g., opioid or sigma receptors) .

- 4-Methylindole group: Indole derivatives are prevalent in medicinal chemistry due to their versatility in interacting with enzymes (e.g., kinases) or neurotransmitter receptors .

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-(4-methylindol-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O/c1-19-6-5-9-23-22(19)12-16-27(23)17-13-24(28)25-21-10-14-26(15-11-21)18-20-7-3-2-4-8-20/h2-9,12,16,21H,10-11,13-15,17-18H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNZNQUQKQIRKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)propanamide” typically involves multiple steps:

Formation of the Benzylpiperidine Moiety: This can be achieved through the reaction of piperidine with benzyl chloride under basic conditions.

Synthesis of the Methylindole Group: The methylindole can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

Coupling Reaction: The benzylpiperidine and methylindole intermediates are then coupled using a suitable linker, such as a propanamide chain, through amide bond formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

Substitution: The benzyl group can be a site for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Drug Design and Development

The compound has been investigated for its role in drug development, particularly as a dual inhibitor of cholinesterase and monoamine oxidase (MAO). These enzymes are critical in neurotransmitter regulation, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Case Study: Dual Inhibition

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several indole derivatives, including N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)propanamide. The results indicated that this compound exhibited promising activity against both cholinesterase and MAO, suggesting its potential use in managing symptoms associated with cognitive decline .

Neuropharmacological Applications

Given its structural properties, this compound may interact with various neurotransmitter systems, potentially leading to applications in treating mood disorders and anxiety. The benzylpiperidine moiety is known to influence dopaminergic pathways, which are crucial in mood regulation.

Potential Mechanisms

- Dopamine Receptor Modulation: The compound's ability to modulate dopamine receptors could be beneficial in treating conditions such as depression or schizophrenia.

- Serotonergic Activity: Its indole structure suggests potential interactions with serotonergic pathways, which could further enhance its therapeutic profile for mood disorders.

Antagonistic Properties

Research into related compounds has indicated that derivatives of benzylpiperidine can act as antagonists at muscarinic receptors. This property can be pivotal in developing treatments for neurological diseases where cholinergic signaling is disrupted.

Example Application: Muscarinic Receptor Antagonism

A patent application describes derivatives similar to this compound as muscarinic receptor 4 (M4) antagonists. These compounds could potentially be used to treat conditions characterized by excessive cholinergic activity, such as certain types of epilepsy or other neurological disorders .

Synthesis and Structural Variations

The synthesis of this compound involves multiple steps that allow for structural variations, enhancing its pharmacological properties. Researchers have focused on optimizing these synthetic pathways to improve yield and potency.

Synthetic Pathway Overview

| Step | Description |

|---|---|

| 1 | Formation of the piperidine ring through cyclization reactions. |

| 2 | Introduction of the benzyl group via alkylation methods. |

| 3 | Coupling with the indole derivative to form the final product. |

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it acts on neurotransmitter receptors, it may modulate signal transduction pathways, leading to various physiological effects. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues with Benzylpiperidine Moieties

Key Differences :

Indole-Containing Propanamide Derivatives

Key Differences :

- Indole Substitution : The 1-position of the indole in the target compound vs. 2- or 3-positions in analogs (e.g., ) may influence steric interactions with target proteins.

- Functional Groups : The absence of sulfonamide () or piperazine () groups in the target compound suggests divergent mechanisms, possibly favoring receptor modulation over enzymatic inhibition.

Therapeutic Implications

- Kinase Inhibition : Indole-propanamide structures like golidocitinib demonstrate JAK inhibition , suggesting the target compound could be optimized for similar pathways.

- COX-II Inhibition : ’s indole-sulphonamide hybrids indicate that indole positioning and substituents significantly impact COX-II selectivity. The target compound’s 4-methylindole may offer a unique binding profile.

- Opioid Receptor Modulation: While benzylpiperidine analogs often target opioid receptors (), the 4-methylindole group may redirect activity toward non-opioid CNS targets.

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article reviews its biological activity, focusing on receptor interactions, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H30N4O. The compound features a piperidine ring, an indole moiety, and an amide functional group, which contribute to its biological properties.

Sigma Receptors

Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) compounds exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2. A study on related compounds demonstrated that N-(1-benzylpiperidin-4-yl)phenylacetamide showed a high affinity for sigma1 receptors (Ki = 3.90 nM) while maintaining lower affinity for sigma2 receptors (Ki = 240 nM) . This selectivity suggests that modifications to the piperidine structure can enhance receptor binding.

Cholinergic Activity

Studies have also explored the cholinergic activity of compounds similar to this compound. Compounds with similar structures have been identified as muscarinic receptor antagonists, which may have implications for treating cognitive deficits associated with Alzheimer's disease and other neurological disorders .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects. In vitro studies suggest that it can inhibit oxidative stress-induced cell death, which is a significant factor in neurodegenerative diseases. For instance, related compounds have shown the ability to impede loss of cell viability caused by hydrogen peroxide exposure .

Anti-Aggregation Activity

Moreover, certain derivatives have demonstrated potent inhibitory effects against amyloid-beta aggregation, a hallmark of Alzheimer's disease pathology. This activity is crucial as it may lead to the development of therapeutic agents aimed at preventing or treating Alzheimer's disease .

In Vivo Studies

In vivo studies involving animal models have provided insights into the behavioral effects of this compound. For example, research has shown that compounds with similar structures can improve cognitive function in models of cognitive impairment, suggesting potential applications in treating conditions like dementia .

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) studies have been employed to understand how structural modifications affect biological activity. These studies indicate that specific substitutions on the aromatic rings significantly influence receptor affinity and biological efficacy .

Summary Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for N-(1-benzylpiperidin-4-yl)-3-(4-methyl-1H-indol-1-yl)propanamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Intermediate Preparation : React 1-benzylpiperidin-4-amine with a propanamide precursor (e.g., 3-(4-methylindol-1-yl)propanoic acid) using carbodiimide coupling agents (e.g., EDC/HOBt) .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) achieves >90% purity.

Characterization : Confirm structure via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy.

Q. How is the structural integrity of this compound validated in academic research?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H NMR (δ 7.2–7.4 ppm for benzyl aromatic protons; δ 3.8–4.2 ppm for piperidine N-CH₂) .

- Crystallography : X-ray diffraction (if crystals are obtainable) to confirm stereochemistry and bond angles .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

Advanced Research Questions

Q. What strategies are employed to optimize the yield of this compound in multi-gram syntheses?

- Methodological Answer :

- Catalytic Hydrogenation : Use palladium-on-carbon (Pd/C) for benzyl group deprotection without piperidine ring degradation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve coupling efficiency at 50–60°C .

- Yield Data :

| Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Coupling | 75–85 | EDC/HOBt, RT, 12h | |

| Purification | 90–95 | Silica gel (CH₂Cl₂:MeOH 9:1) |

Q. How do structural modifications (e.g., indole substituents) influence target selectivity?

- Methodological Answer :

- 4-Methylindole vs. Unsubstituted Indole : The 4-methyl group enhances lipophilicity, improving blood-brain barrier (BBB) penetration in CNS-targeted studies .

- Piperidine Benzylation : The benzyl group increases affinity for σ-1 receptors but reduces MAO-B inhibition .

- Key SAR Findings :

| Modification | Target Affinity (IC₅₀) | Impact | Reference |

|---|---|---|---|

| 4-Methylindole | MAO-A: 12 nM | Enhanced selectivity | |

| Benzylpiperidine | σ-1: 8 nM | Reduced off-target effects |

Q. How can contradictory data on enzymatic inhibition (e.g., MAO vs. cholinesterase) be resolved?

- Methodological Answer :

- Assay Standardization : Use identical enzyme sources (e.g., recombinant human MAO-A) and substrate concentrations (e.g., kynuramine for MAO) .

- Control Compounds : Compare with known inhibitors (e.g., clorgyline for MAO-A; donepezil for AChE) to validate assay conditions .

- Multi-Target Analysis : Employ molecular docking to assess binding poses at MAO vs. cholinesterase active sites .

Data Contradiction Analysis

Q. Why do studies report varying IC₅₀ values for this compound’s MAO inhibition?

- Methodological Answer : Discrepancies arise from:

- Enzyme Source : Rat liver MAO (IC₅₀ = 20 nM) vs. human recombinant MAO (IC₅₀ = 12 nM) .

- Substrate Choice : Tyramine (less sensitive) vs. kynuramine (more sensitive) .

- Solution : Report IC₅₀ with standardized protocols (e.g., ENZYME Kits) and peer-reviewed validation .

Research Applications Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.